3-Bromo-7-hydroxy-1-naphthonitrile
Description
Contextualization within Naphthonitrile Chemistry
Naphthonitriles, which are naphthalene (B1677914) rings substituted with a nitrile (-CN) group, are a significant class of compounds in organic chemistry. guidechem.com The nitrile group is highly versatile and can be converted into other functional groups such as amines, carboxylic acids, and amides, making naphthonitriles valuable intermediates in organic synthesis. smolecule.com They serve as precursors for a wide range of products, including dyes, pharmaceuticals, and agrochemicals. guidechem.com
The presence of additional substituents on the naphthalene ring, as seen in 3-Bromo-7-hydroxy-1-naphthonitrile, further enhances the chemical diversity and utility of the naphthonitrile scaffold. The bromo and hydroxyl groups provide additional reaction sites, allowing for a wider array of chemical transformations and the synthesis of novel compounds with specific properties.
Significance in Modern Organic Synthesis and Materials Science Research
The strategic placement of the bromo, hydroxyl, and cyano groups on the naphthalene core of this compound makes it a particularly valuable precursor in modern organic synthesis. The bromo group can participate in cross-coupling reactions, a cornerstone of modern synthetic chemistry, to form new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be derivatized or used to modulate the electronic properties of the molecule.
In materials science, the inherent fluorescence of the naphthalene core, which can be tuned by the substituents, makes this compound and its derivatives promising candidates for the development of new fluorescent probes and sensors. The rigid, planar structure of the naphthalene ring system is also a desirable feature for the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to synthesize a variety of derivatives from this starting material allows for the systematic investigation of structure-property relationships in these advanced materials.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 550998-30-6 | guidechem.com |
| Molecular Formula | C₁₁H₆BrNO | guidechem.com |
| Molecular Weight | 248.08 g/mol | tihondanchem.com |
| Predicted Boiling Point | 412.1 ± 25.0 °C | lookchem.com |
| Predicted pKa | 8.06 ± 0.40 | guidechem.com |
| Predicted Density | 1.71 ± 0.1 g/cm³ | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-hydroxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-9-3-7-1-2-10(14)5-11(7)8(4-9)6-13/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMVVJGWSZBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)Br)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462355 | |
| Record name | 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-30-6 | |
| Record name | 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 3 Bromo 7 Hydroxy 1 Naphthonitrile and Analogues
Precursor-Based Synthetic Routes
The synthesis of 3-Bromo-7-hydroxy-1-naphthonitrile can be approached by modifying a pre-existing naphthalene (B1677914) scaffold. This involves the sequential introduction of the desired bromo, hydroxyl, and nitrile groups through various chemical transformations.
Bromination of 7-Hydroxy-1-naphthonitrile Derivatives
The direct bromination of 7-hydroxy-1-naphthonitrile presents a challenge in controlling regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The interplay of these electronic effects will dictate the position of bromination. Based on the activating nature of the hydroxyl group, electrophilic bromination would be expected to occur at positions ortho or para to it.
A plausible synthetic route involves the demethylation of a methoxy (B1213986) precursor. For instance, 3-bromo-7-methoxy-1-naphthonitrile (B8800182) can be synthesized and subsequently demethylated to yield the target compound. A known method involves the reduction of 3,8-dibromo-7-methoxy-1-naphthonitrile with tin(II) chloride dihydrate in acetic acid and concentrated hydrochloric acid at 100°C to selectively remove the bromine at the 8-position, affording 3-bromo-7-methoxy-1-naphthonitrile. chemicalbook.com Subsequent demethylation would provide the desired this compound.
Table 1: Synthesis of 3-Bromo-7-methoxy-1-naphthonitrile
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3,8-dibromo-7-methoxy-1-naphthonitrile | Tin(II) chloride dihydrate, conc. HCl, acetic acid, 100°C, 4h | 3-bromo-7-methoxy-1-naphthonitrile | 73% | chemicalbook.com |
Bromination Reactions in Naphthalene Systems for Regioselective Synthesis
The regioselective bromination of naphthalene and its derivatives is a well-established field. The position of electrophilic attack is highly dependent on the nature and position of existing substituents. In the case of 7-hydroxynaphthalene derivatives, the hydroxyl group's strong activating and directing effect dominates.
For naphthalene itself, electrophilic substitution, such as nitration and halogenation, typically occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. numberanalytics.com However, the presence of substituents significantly alters this preference. For instance, in 8-substituted quinolines, which share a similar bicyclic aromatic system, bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives, highlighting the challenge in achieving high regioselectivity. acgpubs.org The use of specific brominating agents and catalysts can influence the outcome. For example, bromination of naphthalene with bromine over solid catalysts like montmorillonite (B579905) clay has been investigated to control the formation of specific isomers. acgpubs.orgyoutube.com
Synthesis of Substituted Naphthalenes as Building Blocks
The construction of the target molecule can also begin with the synthesis of a suitably substituted naphthalene precursor. Various methods exist for preparing substituted naphthalenes that can then be further functionalized.
One common strategy is the Haworth synthesis, which involves the Friedel-Crafts acylation of a benzene (B151609) derivative with succinic anhydride, followed by a series of reduction and cyclization steps to form the naphthalene ring system. cutm.ac.in This method allows for the introduction of substituents on the starting benzene ring, which then become part of the final naphthalene product.
Modern methods for synthesizing substituted naphthalenes include catalytic ring-expansion rearrangements and electrophilic cyclization of alkynes. acs.orgnih.gov For instance, a wide variety of substituted naphthalenes can be prepared regioselectively under mild conditions by the 6-endo-dig electrophilic cyclization of appropriate arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS). nih.gov
Transformations Involving Nitrile Group Formation on Naphthalene Scaffolds
The introduction of a nitrile group onto a naphthalene ring is a key step in the synthesis of this compound. The Sandmeyer reaction is a classic and versatile method for this transformation. wikipedia.orgnumberanalytics.commasterorganicchemistry.comopenochem.orgyoutube.com This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.
For the synthesis of 1-cyanonaphthalene derivatives, the corresponding 1-aminonaphthalene would be the starting material. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Subsequent reaction with cuprous cyanide (CuCN) yields the desired naphthonitrile. This method is compatible with a wide range of functional groups on the aromatic ring.
Table 2: Key Features of the Sandmeyer Reaction for Cyanation
| Reaction Step | Typical Reagents | Key Considerations |
|---|---|---|
| Diazotization | NaNO2, HCl (or other strong acid) | Low temperature (0-5 °C) is crucial to prevent decomposition of the diazonium salt. |
| Cyanation | CuCN | The copper(I) salt is essential as a catalyst or reagent. |
Multi-Component and Cascade Reaction Approaches
Modern synthetic chemistry increasingly utilizes multi-component and cascade reactions to build molecular complexity in a single step, offering advantages in terms of efficiency and atom economy.
Annulation Strategies for Naphthalene Ring Construction
Annulation reactions provide a powerful means to construct the naphthalene ring system from simpler acyclic or monocyclic precursors. These strategies often involve the formation of two new bonds in a single synthetic operation.
One notable approach is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. numberanalytics.com While classically used for cyclohexenone synthesis, variations of this strategy can be adapted for the construction of naphthalene derivatives.
More contemporary methods include transition metal-catalyzed annulations. For example, Rh(I)-catalyzed [4+2]-annulation of furan-fused cyclobutanones with alkynes has been reported for the synthesis of fully substituted o-quinone methides, which are precursors to polysubstituted phenols. rsc.org Furthermore, cascade reactions involving arynes have emerged as a powerful tool for constructing naphthalenes. A one-pot, three-aryne cascade strategy has been developed for the formation of naphthalenes from 1,3-diynes and 1,2-benzdiyne equivalents. numberanalytics.com These advanced methods allow for the rapid assembly of complex naphthalene structures with a high degree of functional group tolerance.
Catalytic Systems for Naphthonitrile Synthesis
The introduction of the nitrile group onto a naphthalene scaffold can be achieved through several established catalytic methods, primarily involving the conversion of other functional groups like halides or amines.
Rosenmund-von Braun Reaction: A classical and robust method for synthesizing aryl nitriles is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide (CuCN). nih.govorgsyn.org This reaction is typically performed in a high-boiling polar solvent like DMF, nitrobenzene, or pyridine (B92270) at elevated temperatures. nih.gov The mechanism is believed to involve the oxidative addition of the aryl halide to the copper catalyst, forming a Cu(III) species, followed by reductive elimination to yield the aryl nitrile. nih.govnih.gov For the synthesis of a precursor to this compound, a suitably protected di-brominated hydroxynaphthalene would be reacted with CuCN. Modern variations of this reaction may use catalytic amounts of copper iodide with an alkali metal cyanide, allowing for milder conditions. nih.gov
Sandmeyer Reaction: An alternative pathway begins with an amino-substituted naphthalene. The Sandmeyer reaction provides a powerful method for converting a primary aromatic amine into a variety of functional groups, including nitriles. scirp.org The process involves the diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with copper(I) cyanide, which catalyzes the displacement of the diazonium group (N₂) with a cyanide group, yielding the desired naphthonitrile. nih.govrsc.org This reaction proceeds via a free-radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. scirp.orgnih.gov
Palladium-Catalyzed Cyanation: Contemporary methods often employ palladium catalysts, which offer high efficiency and broad functional group tolerance. Aryl bromides are readily converted to aryl nitriles using a palladium catalyst in combination with a cyanide source. sciencemadness.org Non-toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed as safer alternatives to simple cyanide salts. sciencemadness.org Nickel-catalyzed systems have also emerged as a cost-effective alternative for the cyanation of aryl halides. wikipedia.org More recently, organophotoredox catalysis using reagents like 4CzIPN and tosyl cyanide has provided a metal-free pathway for the cyanation of bromoarenes under mild, room-temperature conditions. acs.org
Table 1: Comparison of Catalytic Systems for Naphthonitrile Synthesis
| Reaction Name | Precursor | Key Reagents | Catalyst | General Conditions |
| Rosenmund-von Braun | Aryl Halide | CuCN | Copper(I) | High temperature, polar solvent |
| Sandmeyer | Aryl Amine | NaNO₂, H⁺, CuCN | Copper(I) | Aqueous, low temperature |
| Palladium-Catalyzed | Aryl Halide | K₄[Fe(CN)₆], Zn(CN)₂ | Palladium(0/II) | Inert atmosphere, various solvents |
| Organophotoredox | Aryl Halide | TsCN, Silyl Radical Source | 4CzIPN (photocatalyst) | Room temperature, visible light |
Derivatization Strategies of this compound
The trifunctional nature of this compound allows for selective modifications at each of its key functional groups, providing access to a diverse library of derivatives.
The bromine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SNA_r_). The rate of such reactions is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) located at positions ortho or para to the leaving group. wikipedia.org In this compound, the nitrile group at C1 is a potent EWG that can stabilize the negatively charged Meisenheimer complex intermediate through resonance, thereby activating the C3-Br bond for nucleophilic attack. acs.org
The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the bromine, forming a tetrahedral intermediate (Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. acs.orgnih.gov A wide range of nucleophiles can be employed, including alkoxides, amides, and thiolates, to introduce new functional groups at the C3 position.
The 7-hydroxy group, being a phenolic hydroxyl, can be oxidized to form a quinone. The oxidation of phenols and naphthols is a common transformation that often proceeds through a phenoxy radical intermediate. scirp.org Reagents like Frémy's salt (dipotassium nitrosodisulfonate) are known to selectively oxidize phenols to para-quinones. orgsyn.orgresearchgate.net In the case of this compound, oxidation would likely yield a naphthoquinone derivative. Depending on the oxidant and reaction conditions, the expected product would be a 1,7-naphthoquinone or a 1,4-naphthoquinone, although the latter would require migration or loss of substituents. researchgate.net For instance, the oxidation of 7-methoxynaphthalen-1-ol (B27389) can yield 7-methoxy-1-naphthaldehyde (B122711) or 7-methoxy-1-naphthone. The use of chromium trioxide is another classic method for oxidizing naphthalene compounds to naphthoquinones.
The nitrile group is a versatile functional handle that can be reduced to either a primary amine or an aldehyde.
Reduction to Aldehyde: The partial reduction of the nitrile to an aldehyde can be accomplished using the Stephen reduction, which employs stannous chloride (SnCl₂) and hydrochloric acid to form an aldimine-stannichloride intermediate that is subsequently hydrolyzed to the aldehyde. researchgate.net Another common method involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures, which can selectively reduce nitriles to aldehydes by stopping the reaction at the imine stage before hydrolysis.
Reduction to Amine: For complete reduction to a primary aminomethyl group (-CH₂NH₂), more powerful reducing agents are required. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is effective. Alternatively, chemical reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent provides a reliable route to the corresponding aminomethylnaphthalene derivative.
The bromine atom at the C3 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl compounds or the introduction of alkyl or alkenyl substituents.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. scirp.org This reaction is catalyzed by a palladium(0) species and requires a base to regenerate the catalyst. It is a powerful tool for vinylation of the naphthalene core.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base. This method is highly efficient for creating C(sp²)-C(sp) bonds, leading to alkynylated naphthalene derivatives.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. researchgate.net It requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. This method provides a direct route to N-arylated derivatives, which are common motifs in pharmaceuticals.
Table 2: Key Derivatization Reactions of this compound
| Reaction Type | Functional Group Targeted | Key Reagents | Catalyst/Conditions | Product Type |
| Nucleophilic Substitution | Bromine (C3-Br) | Nu⁻ (e.g., RO⁻, R₂N⁻) | Polar solvent | 3-Substituted-7-hydroxy-1-naphthonitrile |
| Oxidation | Hydroxyl (C7-OH) | Frémy's Salt, CrO₃ | Aqueous or acidic medium | Naphthoquinone derivative |
| Nitrile Reduction (Partial) | Nitrile (C1-CN) | DIBAL-H or SnCl₂/HCl | Low temp or acidic hydrolysis | 3-Bromo-7-hydroxy-1-naphthaldehyde |
| Nitrile Reduction (Full) | Nitrile (C1-CN) | LiAlH₄ or H₂/Catalyst | Anhydrous ether or H₂ pressure | (3-Bromo-7-hydroxynaphthalen-1-yl)methanamine |
| Suzuki-Miyaura Coupling | Bromine (C3-Br) | R-B(OH)₂ | Pd catalyst, base | 3-Aryl/Alkyl-7-hydroxy-1-naphthonitrile |
| Heck Coupling | Bromine (C3-Br) | Alkene | Pd catalyst, base | 3-Alkenyl-7-hydroxy-1-naphthonitrile |
| Sonogashira Coupling | Bromine (C3-Br) | Terminal Alkyne | Pd/Cu catalysts, base | 3-Alkynyl-7-hydroxy-1-naphthonitrile |
| Buchwald-Hartwig Amination | Bromine (C3-Br) | R₂NH | Pd catalyst, ligand, base | 3-(Amino)-7-hydroxy-1-naphthonitrile |
Elucidation of Reaction Mechanisms and Chemical Transformations
Mechanistic Pathways of Electrophilic Substitution on Naphthalene (B1677914) Systems
Naphthalene is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy required to form the intermediate arenium ion (or naphthalenonium ion) is lower. youtube.comlibretexts.org The substitution can occur at two distinct positions: the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7).
Attack at the α-position is generally favored kinetically because the resulting carbocation intermediate is more stable. wordpress.comcutm.ac.in This increased stability arises from the ability to draw more resonance structures that preserve a complete benzene ring, thereby retaining a greater degree of aromatic stabilization. libretexts.orgcutm.ac.inonlineorganicchemistrytutor.com For α-attack, two such benzenoid resonance structures can be drawn, whereas for β-attack, only one is possible. libretexts.orgstackexchange.com
Further bromination of a substituted naphthalene like 3-Bromo-7-hydroxy-1-naphthonitrile is a complex process where both electronic and steric factors determine the position of the incoming electrophile (Br⁺).
Regioselectivity: The position of electrophilic attack is directed by the existing substituents. In the case of a precursor like 7-hydroxy-1-naphthonitrile, the hydroxyl group at C7 is a powerful activating group and directs electrophiles to the ortho (C6, C8) and para (not available) positions. The nitrile group at C1 is a deactivating group, directing incoming groups to the meta position (C3, C6, C8). The bromine at C3 is a deactivating but ortho, para director (directing to C2, C4). The directing effects of these groups can either reinforce or oppose each other.
Steric Hindrance: Steric hindrance plays a crucial role, particularly in naphthalene systems. The positions adjacent to the fused rings (the peri positions, C4 and C5, and C1 and C8) experience significant steric strain. stackexchange.com An electrophilic attack at the C4 or C5 positions can be sterically hindered. Specifically, substitution at the C8 position is sterically hindered by the existing substituent at the C1 position (the nitrile group in this compound). rsc.org Similarly, bulky electrophiles or the use of certain solvents can favor substitution at the less sterically crowded β-position, even if it is electronically less favored. wordpress.comstackexchange.com For example, Friedel-Crafts acylation of naphthalene can yield the 2-isomer as the major product in nitrobenzene, whereas the 1-isomer predominates in carbon disulfide. libretexts.org
The table below summarizes the factors influencing the regioselectivity of bromination on a substituted naphthalene ring.
| Factor | Influence on Regioselectivity | Example/Comment |
|---|---|---|
| Electronic Effects (Kinetic Control) | Attack at the α-position is favored due to a more stable carbocation intermediate (more resonance structures preserving a benzene ring). libretexts.orgwordpress.com | General preference for positions 1, 4, 5, and 8 over 2, 3, 6, and 7. |
| Electronic Effects (Thermodynamic Control) | At higher temperatures, the more thermodynamically stable product can be favored. For sulfonation, the 2-substituted product is more stable. youtube.comscribd.com | 1-Naphthalenesulfonic acid forms at 80°C, while 2-naphthalenesulfonic acid forms at 160°C. scribd.com |
| Steric Hindrance | Bulky electrophiles or substituents can disfavor attack at the sterically hindered α-positions, especially C4 and C5, and the peri-position C8. stackexchange.com | Friedel-Crafts alkylation with large alkyl groups may favor the β-position. stackexchange.com |
| Solvent Effects | The solvent can influence the nature of the electrophile and the stability of the transition state, altering the product ratio. libretexts.org | Acylation in CS₂ favors the α-product, while in nitrobenzene, the β-product is preferred. libretexts.org |
The hydroxyl and bromo groups are ortho, para-directors, while the nitrile group is a meta-director. Their combined influence on the naphthalene core of this compound is critical for predicting the outcome of further electrophilic substitutions.
Activating Groups (-OH): The hydroxyl group at C7 is a strong activating group (an electron-donating group) that increases the electron density of the ring it is attached to, making it more susceptible to electrophilic attack. cutm.ac.in It directs incoming electrophiles primarily to the ortho positions (C6 and C8).
Deactivating Groups (-Br, -CN): The bromine atom at C3 is a deactivating group (electron-withdrawing through induction) but directs ortho and para due to resonance. cutm.ac.in The nitrile group at C1 is a strong deactivating group (electron-withdrawing through both induction and resonance), which reduces the electron density of its ring and directs incoming electrophiles to the meta positions. cutm.ac.innumberanalytics.comnih.gov
In a competition, the powerful activating effect of the hydroxyl group will dominate, directing the electrophile to the ring it occupies. Therefore, for this compound, electrophilic attack is most likely to occur at the C6 or C8 positions. However, the C8 position suffers from significant steric hindrance from the nitrile group at the C1 peri-position. Consequently, the most probable site for electrophilic attack is the C6 position.
Nucleophilic Addition and Substitution Mechanisms on Naphthonitrile Cores
While the electron-rich naphthalene system is prone to electrophilic attack, the presence of a strong electron-withdrawing nitrile group can also enable nucleophilic reactions.
The nitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance. nih.govnih.gov This property has several consequences:
Deactivation of the Aromatic Ring: It reduces the electron density of the naphthalene ring system, making it less reactive towards electrophiles. nih.gov
Activation towards Nucleophilic Attack: It can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly if there are leaving groups at positions activated by the nitrile group. numberanalytics.com The mechanism typically involves a two-step addition-elimination pathway through a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com
Electrophilicity of the Nitrile Carbon: The carbon atom of the nitrile group is itself electrophilic and can be attacked by nucleophiles. libretexts.org This can lead to the formation of an intermediate imine anion, which can then be protonated or undergo further reactions. libretexts.orgmasterorganicchemistry.com
| Reaction Type | Role of Nitrile Group | Mechanism Summary |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activates the ring by withdrawing electron density, stabilizing the negative charge in the Meisenheimer complex. numberanalytics.com | 1. Nucleophilic attack on the carbon bearing the leaving group. 2. Formation of a resonance-stabilized anionic intermediate. 3. Departure of the leaving group to restore aromaticity. numberanalytics.com |
| Nucleophilic Addition to the Nitrile Carbon | The carbon atom of the C≡N bond is electrophilic. libretexts.org | A nucleophile attacks the nitrile carbon, breaking the pi-bond and forming an imine anion intermediate. libretexts.orgmasterorganicchemistry.com Subsequent workup can lead to ketones (with Grignard reagents) or carboxylic acids (hydrolysis). libretexts.org |
Dearomatization reactions are powerful tools for converting flat aromatic compounds into complex three-dimensional structures. While challenging due to the high stability of the aromatic system, they can be achieved under specific conditions. For naphthol derivatives, which are related to the hydroxyl-substituted ring of this compound, dearomatization can be facilitated by Lewis acids. The Lewis acid coordinates to the hydroxyl group, promoting the formation of its non-aromatic keto tautomer, which can then undergo nucleophilic addition. researchgate.net
In the context of naphthonitriles, dearomative functionalization can be achieved through methods like organophotoredox catalysis, which allows for the selective dearomatization of various polycyclic aromatic hydrocarbons, including naphthalenes. researchgate.net These reactions often proceed via radical pathways, where precise control over the electronic nature of the aromatic system is key to achieving chemo- and regioselectivity. researchgate.net
Redox Mechanisms Involving Hydroxyl and Nitrile Functionalities
The hydroxyl and nitrile groups on the naphthalene core can participate in redox reactions, although they exhibit different reactivities.
Oxidation of the Hydroxyl Group: Phenolic compounds, including hydroxylated naphthalenes (naphthols), can be oxidized. The reaction often proceeds via the formation of a phenoxy radical. Advanced oxidation processes, such as those involving hydroxyl radicals (•OH), can lead to further hydroxylation of the aromatic ring or oxidation to form quinone-like structures. chemistryviews.org The mechanism of hydroxylation can be complex, sometimes involving a shift of the original ring substituents (a phenomenon known as the NIH shift). chemistryviews.org
Redox Chemistry of the Nitrile Group: The nitrile group is generally quite robust and resistant to metabolic oxidation or reduction. nih.gov However, under specific chemical conditions, it can be reduced. Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine (-CH₂NH₂). The mechanism of reduction with a hydride reagent involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine. libretexts.org
Cyclization and Rearrangement Reactions in Naphthonitrile Synthesis
The formation of the substituted naphthalene ring system inherent to this compound is a central challenge in its synthesis. Chemists employ various cyclization and rearrangement strategies to build this bicyclic aromatic structure from simpler acyclic or monocyclic precursors.
One powerful strategy involves the electrophilic cyclization of aryl-substituted alkynes. In this approach, an appropriately substituted aryl precursor containing a propargylic alcohol or a similar alkyne moiety can be induced to cyclize in the presence of an electrophile. For instance, treatment of an arene-containing propargylic alcohol with reagents like iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS) can trigger a 6-endo-dig cyclization. nih.gov This process not only forms the second ring of the naphthalene system but can also simultaneously introduce a halogen, such as bromine, at a specific position. The reaction proceeds through the formation of a vinyl cation intermediate which is then attacked by the aromatic ring, followed by aromatization to yield the stable naphthalene product. The regiochemical outcome is governed by the electronic properties of the substituents on the aromatic ring. nih.gov
Another classical yet effective method is the intramolecular Friedel-Crafts acylation . This reaction typically involves a precursor molecule containing both an aromatic ring and a carboxylic acid derivative (like an acyl chloride or anhydride) tethered by a suitable carbon chain. In the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid like polyphosphoric acid, the acyl group electrophilically attacks the aromatic ring, leading to the formation of a cyclic ketone. acs.org This ketone can then be further elaborated through reduction and aromatization steps to generate the naphthalene skeleton. The position of cyclization is directed by the existing substituents on the aromatic ring.
Rearrangement reactions also offer elegant pathways to the naphthalene core. A notable example is the catalytic ring-expansion rearrangement of indenones. acs.org This method allows for the conversion of readily available five-membered ring precursors into the six-membered ring of the naphthalene system. More recently, novel strategies involving the transmutation of atoms within a ring system have been developed. For example, isoquinolines can be converted into substituted naphthalenes through a process that involves ring-opening, a 6π-electrocyclization, and an elimination sequence, effectively swapping a nitrogen atom for a carbon atom. nih.gov
The Thorpe-Ziegler reaction represents a fundamental cyclization involving nitriles. wikipedia.orgdrugfuture.com This intramolecular condensation of dinitriles, catalyzed by a strong base, forms a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. chem-station.comsynarchive.com While typically used for forming 5- to 8-membered rings, the principles of base-catalyzed intramolecular nitrile addition are relevant to the synthesis of condensed cyclic systems. chem-station.com
A practical synthesis for a closely related precursor, 3-Bromo-7-methoxy-1-naphthonitrile (B8800182), highlights a common synthetic logic. One documented route starts from 3,8-dibromo-7-methoxy-1-naphthalenecarbonitrile. chemicalbook.com The removal of the bromine at the 8-position is achieved via a reduction reaction, likely a dehalogenation using a reagent like tin(II) chloride in acidic media. chemicalbook.com This selective reduction yields 3-Bromo-7-methoxy-1-naphthonitrile. The final step to obtain the target molecule, this compound, would involve the demethylation of the methoxy (B1213986) group, a standard transformation often accomplished with reagents like boron tribromide (BBr₃) or strong acids.
The following table summarizes key cyclization and rearrangement reactions relevant to the synthesis of substituted naphthonitriles.
| Reaction Type | Description | Starting Materials (General) | Key Reagents | Product Type |
| Electrophilic Cyclization | An intramolecular electrophilic attack by an activated alkyne onto an aromatic ring. | Arene-containing propargylic alcohols or alkynes. | I₂, Br₂, ICl, NBS. | Halogenated naphthalenes/naphthols. |
| Intramolecular Friedel-Crafts Acylation | An intramolecular electrophilic acylation of an aromatic ring to form a new ring. | Aryl-substituted acyl halides or anhydrides. | AlCl₃, Polyphosphoric Acid (PPA). | Cyclic ketones (precursors to naphthalenes). |
| Thorpe-Ziegler Reaction | Base-catalyzed intramolecular condensation of dinitriles. | Aliphatic or benzylic dinitriles. | Strong base (e.g., sodium ethoxide). | Cyclic α-cyanoenamines. |
| Ring-Expansion Rearrangement | Catalytic rearrangement of a smaller ring to form the naphthalene system. | Substituted indenones. | Organometallic reagents, TMS-diazomethane. | Substituted naphthalenes. acs.org |
These varied synthetic strategies, from classical cyclizations to modern rearrangement protocols, provide a versatile toolbox for constructing the specific and complex architecture of this compound.
Applications in Advanced Organic Synthesis and Materials Science Research
Synthetic Intermediates for Complex Organic Molecules
The inherent reactivity of 3-Bromo-7-hydroxy-1-naphthonitrile makes it a valuable building block for the synthesis of more elaborate organic structures. Its multifunctional nature allows for sequential and selective chemical transformations, providing access to a wide array of derivatives.
While specific, publicly available research directly detailing the use of this compound as a direct precursor to approved pharmaceutical agents is limited, its structural motifs are present in various biologically active compounds. The naphthalene (B1677914) core is a common feature in many pharmacophores. The hydroxyl and nitrile groups can serve as handles for the introduction of pharmacologically relevant functionalities. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common in drug molecules. The bromo-substituent allows for the introduction of diverse molecular fragments through cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Although direct evidence is scarce, the related compound, 3-BROMO-7-METHOXY-1-NAPHTHONITRILE (B8800182), which differs by a methyl ether at the 7-position, has been cited in patent literature concerning the synthesis of intermediates. chemicalbook.com This suggests that naphthonitrile scaffolds with similar substitution patterns are of interest in pharmaceutical research and development.
Similar to the pharmaceutical sector, the direct application of this compound in the synthesis of commercial agrochemicals is not extensively documented in readily accessible scientific literature. However, the chemical functionalities present in the molecule are relevant to the design of new pesticides and herbicides. The naphthalene ring system can be found in some classes of agrochemicals, and the bromo and hydroxyl groups offer sites for chemical modification to optimize activity, selectivity, and environmental persistence. The development of novel agrochemicals often involves the screening of diverse chemical libraries, and a versatile building block like this compound could be a valuable component in the generation of such libraries.
Development of Novel Materials
The field of materials science is constantly seeking new organic molecules with specific electronic and photophysical properties. The conjugated aromatic system of this compound, combined with its functional groups, makes it an intriguing candidate for the development of novel organic materials.
The inherent fluorescence of the naphthalene core suggests that derivatives of this compound could exhibit interesting photophysical properties. The hydroxyl and nitrile groups, being electron-donating and electron-withdrawing respectively, can create a push-pull system that often leads to enhanced fluorescence and solvatochromism. While specific spectral data for this compound is not widely published in research literature, related bromo-hydroxy-benzonitrile compounds have been studied for their spectral properties. nih.gov
Although direct research on this specific compound is not available, the general class of substituted naphthonitriles is of interest for creating fluorescent probes and materials. The modification of the hydroxyl and bromo groups can be used to tune the emission wavelength and create sensors for various analytes.
Molecular Interaction Studies in Biological Systems
Mechanisms of Molecular Target Interaction
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets. For 3-Bromo-7-hydroxy-1-naphthonitrile, its constituent functional groups—the hydroxyl, nitrile, and bromine—are all known to play significant roles in molecular recognition and binding. While direct studies on this specific molecule are limited, the interactions of its derivatives, particularly as estrogenic agents, provide a basis for understanding its potential molecular behavior. Derivatives of this compound have been investigated as selective estrogen receptor modulators (SERMs). nih.gov
The hydroxyl group at the 7-position of the naphthalene (B1677914) ring is a critical functional group for molecular interactions. Phenolic hydroxyl groups are well-established as key pharmacophoric features for the binding of ligands to the estrogen receptor (ER). nih.gov This hydroxyl group can act as both a hydrogen bond donor and acceptor. In the context of the estrogen receptor's ligand-binding pocket, the phenolic hydroxyl group of steroidal estrogens like 17β-estradiol forms crucial hydrogen bonds with specific amino acid residues, such as glutamic acid (Glu353) and arginine (Arg394), as well as a key water molecule. nih.gov It is highly probable that the 7-hydroxy group of this compound would engage in similar hydrogen bonding interactions, anchoring the ligand within the binding site of target proteins. nih.govmdpi.com The presence of a hydroxyl group on a naphthalene ring is a feature found in some SERMs, underscoring its importance in ER binding. nih.gov
The bromine atom at the 3-position introduces a region of hydrophobicity and the potential for halogen bonding. Halogen bonding is a non-covalent interaction where the electropositive crown of a halogen atom interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue. This type of interaction has been increasingly recognized as a significant contributor to ligand-receptor binding affinity and selectivity. The presence of a bromine atom can also influence the compound's metabolic stability and pharmacokinetic properties. In the context of estrogen receptor ligands, halogenated derivatives have been synthesized to probe the steric and electronic requirements of the binding pocket. nih.gov
Enzyme Inhibition and Receptor Binding Assay Methodologies
To elucidate the biological activity of compounds like this compound and its derivatives, specific in vitro assays are employed. These assays are designed to measure the compound's ability to bind to a receptor or inhibit the activity of an enzyme.
Based on the investigation of its derivatives, a primary molecular target for compounds derived from the this compound scaffold is the estrogen receptor (ER). nih.gov Specifically, derivatives have been synthesized and evaluated as estrogenic agents, implying interaction with ERα and/or ERβ. nih.gov
Receptor binding assays are a cornerstone for identifying and characterizing such interactions. A common method is the competitive binding assay, where the test compound competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor. For instance, in the evaluation of potential estrogenic agents, a tritiated form of 17β-estradiol ([³H]-17β-estradiol) is often used. nih.gov The assay measures the concentration of the test compound required to displace 50% of the labeled ligand, which is reported as the IC₅₀ value. This value is indicative of the compound's binding affinity for the receptor.
The general procedure for such an assay involves:
Preparation of Receptor Extracts : The ligand-binding domain of the target receptor (e.g., human ERα) is expressed in a suitable system, such as E. coli, and cell lysates containing the receptor are prepared. nih.gov
Competitive Binding : A constant concentration of the labeled ligand is incubated with the receptor extract in the presence of varying concentrations of the test compound. nih.gov
Separation and Detection : After reaching equilibrium, the bound and free labeled ligands are separated, and the amount of bound radioactivity or fluorescence is quantified.
Data Analysis : The data are plotted to determine the IC₅₀ value of the test compound.
The following table outlines the components of a typical estrogen receptor competitive binding assay.
| Assay Component | Description | Purpose |
| Receptor Source | Purified or recombinant estrogen receptor (e.g., ERα, ERβ) from cell lysates. | The biological target of interest. |
| Labeled Ligand | A high-affinity ligand for the receptor, labeled with a radioactive isotope (e.g., [³H]-17β-estradiol) or a fluorescent tag. | To provide a detectable signal for receptor binding. |
| Test Compound | The compound being evaluated for its binding affinity (e.g., a derivative of this compound). | To compete with the labeled ligand for the receptor's binding site. |
| Assay Buffer | A buffered solution (e.g., phosphate-buffered saline) to maintain pH and ionic strength. | To provide a stable environment for the binding reaction. |
| Detection System | Scintillation counter for radioactivity or a fluorescence plate reader for fluorescence. | To quantify the amount of bound labeled ligand. |
While the primary evidence for the biological activity of this compound derivatives points towards receptor binding, the structural features of naphthonitriles also suggest potential for enzyme inhibition. For example, some naphthol derivatives have been investigated as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase.
The modulation of enzymatic activity is typically assessed through enzyme inhibition assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% is the IC₅₀ value. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Although specific data on the enzyme inhibitory activity of this compound is not available, the general approach to assess such activity would involve selecting a target enzyme and a suitable substrate that produces a detectable product. The reaction rate would then be measured at various concentrations of the naphthonitrile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
